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Compound of Interest

Compound Name: 4-Feruloylquinic acid

Cat. No.: B15592227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies essential for the identification and characterization of 4-Feruloylquinic acid.

This document collates quantitative spectroscopic data from Ultraviolet-Visible (UV-Vis),

Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses.

Detailed experimental protocols are provided to facilitate the replication of these analyses in a

laboratory setting. Furthermore, this guide includes visualizations of experimental workflows

and relevant signaling pathways to aid in the understanding of the analytical process and the

biological context of 4-Feruloylquinic acid.

Spectroscopic Data for 4-Feruloylquinic Acid
The unequivocal identification of 4-Feruloylquinic acid (4-FQA) relies on a combination of

spectroscopic techniques. Each method provides unique structural information, and together

they form a comprehensive analytical profile.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in identifying the chromophoric feruloyl moiety of the

molecule. As a hydroxycinnamic acid derivative, 4-Feruloylquinic acid exhibits characteristic

absorption bands in the UV region. While a specific spectrum for 4-FQA is not readily available
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in public databases, data from closely related compounds, such as ferulic acid and other

feruloylquinic acid isomers, provide reliable estimates for its absorption maxima.

Class of
Compound

Solvent λmax 1 (nm) λmax 2 (nm)

Hydroxycinnamates Methanol/Water ~322-326 ~235

Note: The exact absorption maxima may vary slightly depending on the solvent and pH.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in 4-
Feruloylquinic acid. The spectrum is expected to show characteristic absorption bands for

hydroxyl, carboxylic acid, ester, aromatic, and alkene functionalities. Due to the lack of a

publicly available IR spectrum for 4-FQA, the following table is based on the known functional

groups of the molecule and data from the closely related compound, ferulic acid.

Functional Group Vibration Type
Expected Wavenumber
(cm⁻¹)

O-H (phenolic and carboxylic

acid)
Stretching 3500-3200 (broad)

C-H (aromatic and vinylic) Stretching 3100-3000

C-H (aliphatic) Stretching 3000-2850

C=O (ester) Stretching ~1715

C=O (carboxylic acid) Stretching ~1700

C=C (aromatic) Stretching 1600-1450

C=C (vinylic) Stretching ~1630

C-O (ester and ether) Stretching 1300-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for the complete structural elucidation of 4-
Feruloylquinic acid, allowing for the assignment of all protons and carbons. While a complete,

experimentally verified NMR dataset for 4-FQA is not publicly available, data from its methyl

ester derivative and predicted spectra for its isomers provide a strong basis for its identification.

Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable

solvents for NMR analysis.[1]

¹H NMR (Proton NMR) - Expected Chemical Shifts in CD₃OD

Protons Multiplicity Chemical Shift (δ, ppm)

Feruloyl Moiety

H-7' d ~7.65

H-2' d ~7.20

H-6' dd ~7.08

H-5' d ~6.80

H-8' d ~6.40

OCH₃ s ~3.85

Quinic Acid Moiety

H-4 m ~5.30

H-3 m ~4.20

H-5 m ~3.80

H-2ax, H-6ax m ~2.20

H-2eq, H-6eq m ~2.05

¹³C NMR (Carbon-13 NMR) - Expected Chemical Shifts in CD₃OD
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Carbons Chemical Shift (δ, ppm)

Feruloyl Moiety

C-9' (C=O) ~168.5

C-4' ~150.0

C-3' ~149.0

C-7' ~147.0

C-1' ~128.0

C-6' ~124.0

C-5' ~116.5

C-2' ~115.0

C-8' ~114.5

OCH₃ ~56.5

Quinic Acid Moiety

C-7 (COOH) ~178.0

C-1 ~76.0

C-4 ~74.0

C-3 ~72.0

C-5 ~70.0

C-2 ~38.0

C-6 ~36.0

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

4-Feruloylquinic acid, which is crucial for its identification and for distinguishing it from its

isomers.
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High-Resolution Mass Spectrometry (HRMS)

Molecular Formula: C₁₇H₂₀O₉

Monoisotopic Mass: 368.11073 Da[2]

Tandem Mass Spectrometry (MS/MS) of [M+H]⁺ (m/z 369.118)[2]

m/z Relative Intensity (%) Putative Fragment

177.0557 100 [Ferulic acid + H]⁺

145.0290 73.36 [Feruloyl moiety fragment]

117.0337 32.90 [Feruloyl moiety fragment]

Tandem Mass Spectrometry (MS/MS) of [M+Na]⁺ (m/z 391.100)[2]

m/z Relative Intensity (%) Putative Fragment

391.1024 100 [M+Na]⁺

177.0564 31.33 [Ferulic acid + H]⁺

145.0275 19.71 [Feruloyl moiety fragment]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 4-Feruloylquinic acid are provided

below.

UV-Vis Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 1 mg of 4-Feruloylquinic acid and

dissolve it in 10 mL of spectroscopic grade methanol to prepare a stock solution. Further

dilute the stock solution with methanol to obtain a concentration within the linear range of the

spectrophotometer (typically resulting in an absorbance between 0.2 and 0.8).

Instrumentation: Use a double-beam UV-Vis spectrophotometer.
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Data Acquisition:

Use a quartz cuvette with a 1 cm path length.

Use methanol as the blank reference.

Scan the sample solution from 200 to 400 nm.

Record the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of dry 4-Feruloylquinic acid with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding a sufficient

number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

Perform a background scan with an empty sample compartment or a blank KBr pellet.

Process the spectrum to identify the wavenumbers of the absorption bands.

NMR Spectroscopy Protocol
Sample Preparation:
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For ¹H NMR, dissolve 2-5 mg of 4-Feruloylquinic acid in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) in a clean, dry NMR tube.

For ¹³C NMR, a more concentrated sample (10-20 mg) is recommended.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with

a suitable probe.

Data Acquisition:

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-64 scans, relaxation delay (d1) of 1-5 seconds, spectral width of

~16 ppm.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 or more scans, relaxation delay (d1) of 2 seconds.

2D NMR (for complete assignment):

Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon

correlations.

Data Processing: Process the raw data (FID) using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the spectra

(e.g., to the residual solvent peak).

Mass Spectrometry (LC-MS) Protocol
Sample Preparation: Dissolve a small amount of 4-Feruloylquinic acid in a suitable solvent

(e.g., methanol) to a concentration of approximately 10-100 µg/mL. Filter the solution

through a 0.22 µm syringe filter before injection.
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Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to

a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument) with

an electrospray ionization (ESI) source.

Chromatographic Conditions:

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and

acetonitrile with 0.1% formic acid (Solvent B).

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

Ionization Mode: ESI positive and/or negative mode.

Scan Range: m/z 100-1000 for full scan analysis.

MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra of the

precursor ion of 4-Feruloylquinic acid.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of 4-
Feruloylquinic acid.
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A typical experimental workflow for the spectroscopic identification of 4-Feruloylquinic acid.
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Potential Signaling Pathways
4-Feruloylquinic acid, as a phenolic compound, is anticipated to exhibit antioxidant and anti-

inflammatory properties. These effects are often mediated through the modulation of key

cellular signaling pathways such as the Nrf2-ARE and NF-κB pathways.

Nrf2-ARE Antioxidant Response Pathway
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The Nrf2-ARE pathway, a potential target for the antioxidant activity of 4-Feruloylquinic acid.
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The NF-κB pathway, a potential target for the anti-inflammatory effects of 4-Feruloylquinic
acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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